

What is the chemical structure of Durallone?

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Compound of Interest

Compound Name: Durallone

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An In-depth Technical Guide to Durallone

Disclaimer: The term "**Durallone**" is associated with a specific chemical compound. It should not be confused with DUROLANE™, a medical device composed of hyaluronic acid used for the treatment of osteoarthritis. This guide focuses exclusively on the chemical compound.

Introduction

Durallone is a naturally occurring isoflavone, a class of flavonoid compounds known for their diverse biological activities. It is primarily isolated from plant species of the *Millettia* genus, such as *Millettia dura* and *Millettia pachyloba*[1][2]. As a secondary metabolite, **Durallone** is part of the plant's defense mechanism and has been investigated for its potential therapeutic properties. Recent studies have highlighted its anti-inflammatory, antiparasitic, and antifungal activities, making it a compound of interest for further research and drug development[2][3][4].

Chemical Structure and Properties

The chemical structure of **Durallone** has been elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and LC-HRMS[2].

- IUPAC Name: 3-(3,4-dimethoxyphenyl)-6-methoxy-8,8-dimethylpyrano[2,3-h]chromen-4-one
- Molecular Formula: C₂₃H₂₂O₆
- CAS Number: 173792-74-0

Physicochemical Properties

Property	Value	Source
Molecular Weight	394.4 g/mol	PubChem
XLogP3	4.5	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	394.14163842 Da	PubChem
Monoisotopic Mass	394.14163842 Da	PubChem
Topological Polar Surface Area	63.2 Å ²	PubChem
Heavy Atom Count	29	PubChem
Complexity	683	PubChem

Biological Activity and Mechanism of Action

Durallone has demonstrated multiple biological activities, suggesting its potential as a lead compound for therapeutic applications.

Anti-inflammatory Activity

A molecular docking study has suggested that **Durallone** may exert anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme[4]. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. The study showed that **Durallone** exhibited a strong binding affinity for COX-2, with binding energies better than the standard drugs Valdecoxib and Lumiracoxib, while showing poor binding to the COX-1 enzyme[4]. This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Proposed Anti-inflammatory Mechanism of **Durallone**

Antiplasmodial Activity

Durallone is one of the compounds isolated from the stem bark of *Millettia dura* that has been tested for antiplasmodial activity against *Plasmodium falciparum*, the parasite responsible for malaria[3]. While the crude extract containing **Durallone** showed activity, the specific IC50 value for the pure compound was not detailed in the available literature[3].

Antifungal Activity

Research has identified **Durallone** as an active antifungal compound against the rice blast fungus, *Magnaporthe oryzae*[2]. It was shown to inhibit the conidial germination and appressorium formation of the fungus, which are crucial early steps in the infection process of the host plant[2].

Quantitative Data

The following table summarizes the available quantitative data for **Durallone**.

Assay	Target	Value	Units	Source
Molecular Docking	COX-1	Poor Binding	-	[4]
Molecular Docking	COX-2	-8.6 to -9.0	kcal/mol	[4]

Experimental Protocols

Extraction and Isolation of **Durallone** from *Millettia dura*

The following is a general protocol for the extraction and isolation of **Durallone** based on published methods[3].

- Plant Material Collection and Preparation: The stem bark of *Millettia dura* is collected, air-dried, and pulverized.

- **Extraction:** The powdered plant material is extracted by cold percolation using a 1:1 (v/v) mixture of dichloromethane and methanol for 6 x 24 hours.
- **Concentration:** The resulting extract is concentrated using a rotary evaporator to yield a crude extract.
- **Fractionation:** A portion of the crude extract is subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a gradient of n-hexane and ethyl acetate.
- **Isolation and Characterization:** Fractions are collected and further purified to isolate pure compounds. The structure of **Durallone** is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry[2].

Workflow for Isolation and Characterization of **Durallone**

Molecular Docking Protocol for Anti-inflammatory Activity

The anti-inflammatory potential of **Durallone** was evaluated computationally using a molecular docking protocol[4].

- **Protein Preparation:** The 3D crystal structures of COX-1 and COX-2 enzymes are obtained from a protein data bank.
- **Ligand Preparation:** The 3D structure of **Durallone** is generated and optimized.
- **Molecular Docking:** Docking simulations are performed using software such as Autodock Vina to predict the binding affinity and interaction between **Durallone** and the active sites of the COX enzymes.
- **Analysis:** The binding energies are calculated, and the interactions (e.g., hydrogen bonds) between the ligand and the protein are analyzed to understand the binding mode.

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